N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
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Description
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C15H19N7O2 and its molecular weight is 329.364. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar triazolo pyrazine derivatives have been reported to exhibit inhibitory activities towardsc-Met/VEGFR-2 kinases . These kinases play crucial roles in cell signaling pathways, particularly those involved in cell growth and proliferation.
Mode of Action
It’s known that similar compounds inhibit the activity of their target kinases, thereby disrupting the associated cell signaling pathways . This disruption can lead to a variety of effects, including the inhibition of cell growth and proliferation.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to its inhibition of c-Met/VEGFR-2 kinases. These kinases are involved in several signaling pathways that regulate cell growth, proliferation, and survival. By inhibiting these kinases, the compound could potentially disrupt these pathways and their downstream effects .
Pharmacokinetics
The pharmacokinetic properties of similar compounds suggest that they are likely to be well-absorbed and distributed throughout the body, metabolized to various extents, and excreted via the kidneys .
Result of Action
The result of this compound’s action is likely to be a reduction in the activity of its target kinases, leading to a disruption of the associated cell signaling pathways. This disruption can result in a variety of cellular effects, including a reduction in cell growth and proliferation .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s stability and activity. Additionally, the presence of other substances, such as proteins or other drugs, can potentially interact with the compound and alter its efficacy .
Properties
IUPAC Name |
N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N7O2/c1-5-24-15-13-19-18-11(22(13)7-6-16-15)8-17-14(23)12-9(2)20-21(4)10(12)3/h6-7H,5,8H2,1-4H3,(H,17,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTVMSTXVQBPSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CN2C1=NN=C2CNC(=O)C3=C(N(N=C3C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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